molecular formula C13H9NOS B018476 Dibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 3159-07-7

Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No. B018476
CAS RN: 3159-07-7
M. Wt: 227.28 g/mol
InChI Key: RTERDTBXBYNZIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of Dibenzo[b,f][1,4]thiazepin-11(10H)-one. A notable method includes a one-pot regioselective synthesis through Smiles rearrangement, achieving excellent yields under metal-free conditions, highlighting its environmental friendliness and efficiency (Zhao et al., 2013). Another approach involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, showcasing the versatility of synthetic strategies for constructing this compound (Smirnov et al., 2007).

Molecular Structure Analysis

The molecular structure of Dibenzo[b,f][1,4]thiazepin-11(10H)-one features a fused thiazepine ring, which is crucial for its chemical properties and potential bioactivity. Structural analysis through various spectroscopic techniques, including NMR and mass spectrometry, confirms the unique configuration of the thiazepinone core and its derivatives, laying the foundation for further chemical modifications (Tailor et al., 2014).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]thiazepin-11(10H)-one participates in a variety of chemical reactions, showcasing its reactivity and potential for further functionalization. For instance, its conversion into amides and amines through specific reaction conditions opens pathways for the synthesis of diverse biologically active compounds. The chemical stability and reactivity of the thiazepinone core are critical for its application in the synthesis of complex molecules (Gudisela et al., 2017).

Scientific Research Applications

Summary of the Application

“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used as a starting material in the preparation process of quetiapine hemifumarate, a widely used antipsychotic medication .

Methods of Application or Experimental Procedures

The compound reacts with solid triphosgene as a chlorinating agent to obtain chloride which exists in an organic solvent. This chloride directly condenses with 1-(2-hydroxyethoxy) ethyl piperazine without being separated to obtain quetiapine free alkali. The quetiapine free alkali is then salified with fumaric acid to obtain the final product .

Results or Outcomes

The use of triphosgene as the chlorinating agent replaces traditional chlorinating agents like phosphorus oxychloride, thereby avoiding problems such as strong corrosivity, strong irritation, inconvenient feeding operation, and severe environmental pollution. The chlorination of the triphosgene has advantages such as short reaction time without high-temperature reflux, simple and convenient operation, and low cost and environmental protection .

2. Asymmetric Hydrogenation

Summary of the Application

“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used in the asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts .

Methods of Application or Experimental Procedures

The compound undergoes asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts .

Results or Outcomes

This process results in diverse chiral seven-membered N-heterocycles with excellent results (up to 99% yield and 99% ee) .

3. Analytical Applications

Summary of the Application

“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” related compounds are suitable for use in several analytical applications .

Methods of Application or Experimental Procedures

These compounds can be used in pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Results or Outcomes

The use of these compounds in analytical applications helps in ensuring the quality and safety of pharmaceuticals and food and beverage products .

4. Antipsychotic Compound

Summary of the Application

“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used in the preparation of quetiapine, an atypical, second-generation antipsychotic compound .

Methods of Application or Experimental Procedures

Quetiapine has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors. Quetiapine also potently antagonizes the histamine H1 receptor .

Results or Outcomes

Quetiapine is used in the treatment of several psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder .

5. Preparation of Quetiapine Fumarate

Summary of the Application

“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used as a starting material in the preparation process of quetiapine fumarate, another widely used antipsychotic medication .

Methods of Application or Experimental Procedures

The compound reacts with solid triphosgene as a chlorinating agent to obtain chloride which exists in an organic solvent. This chloride directly condenses with 1-(2-hydroxyethoxy) ethyl piperazine without being separated to obtain quetiapine free alkali. The quetiapine free alkali is then salified with fumaric acid to obtain the final product .

Results or Outcomes

The use of triphosgene as the chlorinating agent replaces traditional chlorinating agents like phosphorus oxychloride, thereby avoiding problems such as strong corrosivity, strong irritation, inconvenient feeding operation, and severe environmental pollution. The chlorination of the triphosgene has advantages such as short reaction time without high-temperature reflux, simple and convenient operation, and low cost and environmental protection .

6. Asymmetric Hydrogenation of Dibenzo-fused Azepines

Summary of the Application

“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used in the asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts .

Methods of Application or Experimental Procedures

The compound undergoes asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts .

Results or Outcomes

This process results in diverse chiral seven-membered N-heterocycles with excellent results (up to 99% yield and 99% ee) .

Safety And Hazards

While specific safety and hazard information for Dibenzo[b,f][1,4]thiazepin-11(10H)-one is not detailed in the search results, general safety measures for handling chemical substances should be followed. These include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

5H-benzo[b][1,4]benzothiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTERDTBXBYNZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953553
Record name Dibenzo[b,f][1,4]thiazepin-11-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dibenzo[b,f][1,4]thiazepin-11(10H)-one

CAS RN

3159-07-7
Record name Dibenzo[b,f][1,4]thiazepin-11(10H)-one
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Record name Dibenzothiazepinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[b,f][1,4]thiazepin-11-ol
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Record name 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Record name DIBENZOTHIAZEPINONE
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Synthesis routes and methods I

Procedure details

To a solution of 2-((2-aminophenyl)thio)benzoic acid, prepared as described in the previous step, (30 g, 0.122 mol) in dichloromethane (300 mL) was added EDCI (35.2 g, 0.183 mol), triethylamine (51 mL, 0.366 mol) and HOBT (24.7 g, 0.183 mol). The reaction mixture was stirred at room temperature for 12 hours, washed with 1M aq.HCl, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and dried over MgSO4. The solution was filtered, concentrated, and purified by column chromatography to provide the title compound. ESI-MS (M+1): 228 calc. for C13H9NOS 227. 1H NMR: (CDCl3, 400 MHz): δ (ppm) 7.70-7.67 (m, 1H), 7.58-7.52 (m, 2H), 7.50-7.42 (m, 2H), 7.39-7.35 (m, 1H), 7.24-7.22 (m, 1H), 7.17-7.13 (m, 1H).
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24.7 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(2-Aminophenylthio)benzonitrile (3.72 g, 16 mmol) was dissolved in water (35 ml), acetic acid (35 ml) and concentrated sulphuric acid (35 ml) and stirred and heated under reflux for 3 hr. The mixture was allowed to cool and poured onto crushed ice (600 ml) and adjusted to pH 6 with sodium hydroxide solution (10N). The product was extracted into dichloromethane (700 ml), dried (MgSO4) and evaporated in vacuo. The residue was dissolved in xylene (250 ml) and refluxed in a Dean-Stark apparatus for 72 hr. Filtration of the cold reaction mixture and recrystallisation from ethanol gave the title compound as a white crystals (2.99 g, m.p. 255°-256° C., Rf 0.68, CH2Cl2 /MeOH 19:1).
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3.72 g
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Synthesis routes and methods IV

Procedure details

2-(2-aminophenylsulfuryl)benzoic acid (30 g, 0.122 mol) obtained in Example 5, sulfuric acid (0.15 g), and xylene (100 ml) were placed into a 0.5 L reactor, and then refluxed at 145–150° C. for six hours. The resultants were cooled to room temperature, after which the produced solid was filtered and washed with methanol. The solid was dried under reduced pressure, to give 10H-dibenzo[b,f][1,4]thiazepin-11-one (25.3 g), as the yield of 91%.
Name
2-(2-aminophenylsulfuryl)benzoic acid
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30 g
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0.15 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Reactant of Route 2
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Reactant of Route 3
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Reactant of Route 4
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Reactant of Route 5
Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Reactant of Route 6
Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Citations

For This Compound
38
Citations
CS Elmore, PN Dorff… - Journal of Labelled …, 2010 - Wiley Online Library
Clozapine has been demonstrated to bind covalently to proteins as a result of metabolic activation that has been proposed to be a precursor to the serious side effects including death …
S Pawar, A Roy, S Wagh - Journal of Pharmacy Research, 2013 - Elsevier
Aim In the present study ten dibenzothiazepines with a methylene bridge between tricyclic nucleus and the substituent at C-11 were synthesized in order to investigate their …
Number of citations: 5 www.sciencedirect.com
JH Tailor - 2015 - shodhgangotri.inflibnet.ac.in
six chapters. Chapter-1 introduces the topic and its current status. Since the last century, heterocycles have constituted one of the largest areas of research in organic and medicinal …
Number of citations: 3 shodhgangotri.inflibnet.ac.in
JH Tailor, PC Patel, GM Malik - 2014 - nopr.niscpr.res.in
Substituted dibenzo [b,f][1,4]thiazepines analogues carrying 2-chloro N-phenylacetamide moiety attached to 11-C position have been synthesized and evaluated using IR, 1 H NMR …
Number of citations: 9 nopr.niscpr.res.in
OF Bennett, J Johnson, S Galletto - Journal of Heterocyclic …, 1975 - Wiley Online Library
Abstract Treatment of thioxanthen‐9‐one 10,10‐dioxides with sodium amide in liquid ammonia provided a novel one‐step conversion to dibenzo[b,f][1,4]thiazepin‐11(10H)one 5,5‐…
Number of citations: 2 onlinelibrary.wiley.com
M Altamura, A Guidi, L Jierry, P Paoli… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H18N2S, the thiazepine ring adopts a boat conformation and the dihedral angle between the benzene rings is 75.92 (5), resulting in a butterfly-like …
Number of citations: 1 scripts.iucr.org
N Saadatjoo, M Javaheri, N Saemian, M Amini - Radiochemistry, 2016 - Springer
2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) labeled with 14 C in 11-position was synthesized in five steps from [carboxy- 14 C]anthranilic acid. …
Number of citations: 3 link.springer.com
VR Kandula - Hetero. Letters, 2014 - Citeseer
Simple one pot synthetic pathway is described for Dibenzo [b, f][1, 4] thiazepin-11 [10H]-one, a advanced intermediate in the synthesis of Quetiapine. The procedure starts from 2-(…
Number of citations: 3 citeseerx.ist.psu.edu
GP Dhareshwar, H BD - 1977 - pascal-francis.inist.fr
Keyword (fr) AMINATION AMIDATION INSERTION HETEROCYCLE OXYGENE AZOTE SULFONE COMPOSE BICYCLIQUE HETEROCYCLISATION COMPOSE BENZENIQUE …
Number of citations: 4 pascal-francis.inist.fr
N Saadatjoo, M Javaheri, N Saemian… - Journal of Radioanalytical …, 2016 - Springer
Quetiapine is one of the most widely used antipsychotic drug which acts as an antagonist for multiple neurotransmitter receptor sites. 2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1…
Number of citations: 1 link.springer.com

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